molecular formula C20H22N2O4 B2718936 N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,6-dimethoxybenzamide CAS No. 955634-99-8

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,6-dimethoxybenzamide

Cat. No.: B2718936
CAS No.: 955634-99-8
M. Wt: 354.406
InChI Key: IEDUUOSVDYNNRL-UHFFFAOYSA-N
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Description

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,6-dimethoxybenzamide is an organic compound with potential applications in various scientific fields. This compound is characterized by its complex structure, which includes a tetrahydroisoquinoline core and a dimethoxybenzamide moiety. It has been studied for its potential biological activities and its role in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,6-dimethoxybenzamide typically involves multiple steps:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline ring.

    Acetylation: The tetrahydroisoquinoline core is then acetylated using acetic anhydride in the presence of a base such as pyridine.

    Coupling with Dimethoxybenzamide: The final step involves coupling the acetylated tetrahydroisoquinoline with 2,6-dimethoxybenzoyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,6-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the acetyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with effects on cellular processes.

    Medicine: Investigated for its potential therapeutic effects, particularly in the context of cancer research due to its structural similarity to known bioactive compounds.

Mechanism of Action

The exact mechanism of action of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,6-dimethoxybenzamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting processes like cell proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Similar Compounds

    N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3,4-trimethoxybenzamide: Similar structure but with an additional methoxy group on the benzamide moiety.

    N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,6-dimethoxybenzoic acid: Similar structure but with a carboxylic acid group instead of an amide.

Uniqueness

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,6-dimethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tetrahydroisoquinoline core is a common motif in bioactive compounds, while the dimethoxybenzamide moiety can enhance its interaction with biological targets.

Properties

IUPAC Name

N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-13(23)22-10-9-14-7-8-16(11-15(14)12-22)21-20(24)19-17(25-2)5-4-6-18(19)26-3/h4-8,11H,9-10,12H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEDUUOSVDYNNRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=C(C=CC=C3OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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